N-Cbz-4-methyl-5-oxooxazolidine
Overview
Description
N-Cbz-4-methyl-5-oxooxazolidine is a chemical compound with the CAS Number: 117558-24-4 . It has a molecular weight of 235.24 and its IUPAC name is benzyl 4-methyl-5-oxooxazolidine-3-carboxylate . It is a white to yellow solid and is stored at a temperature of +4C .
Molecular Structure Analysis
The InChI code for N-Cbz-4-methyl-5-oxooxazolidine is 1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
N-Cbz-4-methyl-5-oxooxazolidine is a white to yellow solid . It is stored at a temperature of +4C .Scientific Research Applications
Organocatalytic Asymmetric Cycloaddition
A novel organocatalytic formal [3 + 2] cycloaddition reaction with in situ generation of N-carbamoyl nitrones, including N-Cbz-protected isoxazolidines, has been reported. This method directly obtains N-Boc- and N-Cbz-protected isoxazolidines as single diastereoisomers under mild conditions, using Cinchona alkaloid quaternary ammonium salts as catalysts. This work paves the way for synthesizing highly valuable building blocks, such as free isoxazolidines, a N-Boc-1,3-aminoalcohol, and a free delta-lactam, highlighting the potential of N-carbamoyl nitrones in asymmetric catalysis (Gioia et al., 2009).
Synthesis of Tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones
Research into the synthesis of tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones involved a multi-step process from methyl acrylate, including a phase where methyl N-Cbz-5-alkylamino-3-oxopentanoates are prepared. This synthesis demonstrates the versatility of N-Cbz intermediates in constructing complex heterocyclic systems, offering new avenues for chemical and pharmaceutical developments (Grošelj et al., 2013).
Copper-Catalyzed Alkene Aminooxygenation
Isoxazolidines, including methyleneoxy-substituted variants, have been synthesized through a copper-catalyzed aminooxygenation/cyclization process. This method showcases the application of N-Cbz derivatives in generating substituted isoxazolidines with excellent yields and diastereoselectivities. The selective mono N-O reduction followed by oxidation of the remaining N-O bond to reveal a 2-amino-γ-lactone, and further reduction to aminodiol, highlights the synthetic utility of these procedures in organic synthesis and drug discovery (Karyakarte et al., 2012).
Functionalization of Silyl-N-Cbz-1,3-thiazolidines
The study on the selective functionalization of silyl-N-Cbz-1,3-thiazolidines with aldehydes to produce homologated α-hydroxy thiazolidines and fused oxazolidinones illustrates the chemical flexibility of N-Cbz derivatives. This research opens up new possibilities for the synthesis of cyclo-fused oxazolidinones or homologated α-hydroxy thiazolidines, depending on the reaction conditions and the nature of the aldehyde (Degl'innocenti et al., 2006).
properties
IUPAC Name |
benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPNACKXIUVYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-4-methyl-5-oxooxazolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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